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molecular formula C17H18O2 B139789 2-(3-(Benzyloxy)phenyl)-2-methylpropanal CAS No. 70120-09-1

2-(3-(Benzyloxy)phenyl)-2-methylpropanal

Cat. No. B139789
M. Wt: 254.32 g/mol
InChI Key: JZLCKKPJQXZUDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07671052B2

Procedure details

Diisobutylaluminum hydride (300 mL, 0.3 mol of a 1.0 M solution in hexanes) was added dropwise to a cooled (15° C., ice-bath) solution of nitrile II (59.9 g, 0.24 mol) in anhydrous tetrahydrofuran (250 mL). The reaction temperature was maintained at 15-18° C. during the addition. The reaction was then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction was hydrolyzed by addition of a cold solution of conc. H2SO4 (35.5 mL) in water (117.5 mL) with the temperature maintained at <30° C. The resultant mixture was stirred for a further 2 hours, then filtered, and the filtrate extracted with diethyl ether (2×250 mL), washed with water (300 mL), brine (300 mL), dried and concentrated under reduced pressure to give crude aldehyde III as a light-yellow oil (59.82 g, 98%) which was used without further purification. M+1=255.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
59.9 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
35.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
117.5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
98%

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[CH2:11]([O:18][C:19]1[CH:20]=[C:21]([C:25]([CH3:29])([CH3:28])[C:26]#N)[CH:22]=[CH:23][CH:24]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[OH:30]S(O)(=O)=O>O1CCCC1.O>[CH2:11]([O:18][C:19]1[CH:20]=[C:21]([C:25]([CH3:29])([CH3:28])[CH:26]=[O:30])[CH:22]=[CH:23][CH:24]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
59.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)C(C#N)(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
35.5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
117.5 mL
Type
solvent
Smiles
O
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
16.5 (± 1.5) °C
Stirring
Type
CUSTOM
Details
stirred for an additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
maintained at <30° C
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate extracted with diethyl ether (2×250 mL)
WASH
Type
WASH
Details
washed with water (300 mL), brine (300 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)C(C=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 59.82 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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